molecular formula C12H11N3O3S B14022411 4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid CAS No. 20865-49-0

4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

Cat. No.: B14022411
CAS No.: 20865-49-0
M. Wt: 277.30 g/mol
InChI Key: OZZDHYTZMXDASP-UHFFFAOYSA-N
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Description

4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with amino, methoxyphenyl, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 4-methoxyphenylglyoxal with Meldrum’s acid and 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a suitable catalyst . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

20865-49-0

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

4-amino-5-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C12H11N3O3S/c1-18-7-4-2-6(3-5-7)8-9(11(16)17)14-12(19)15-10(8)13/h2-5H,1H3,(H,16,17)(H3,13,14,15,19)

InChI Key

OZZDHYTZMXDASP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC(=S)N=C2N)C(=O)O

Origin of Product

United States

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